rac Secoisolariciresinol-13C3

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

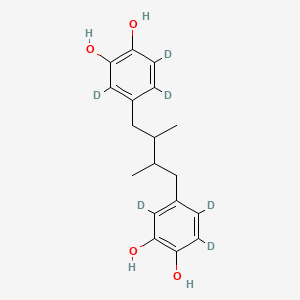

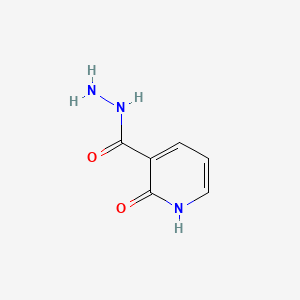

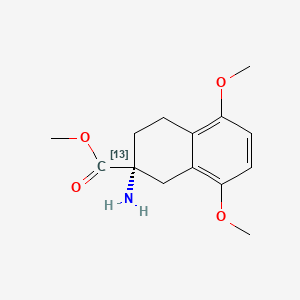

Rac Secoisolariciresinol-13C3 is a labelled analog of rac Secoisolariciresinol . It is a lignan (phenylpropanoid) with significant estrogenic activity .

Synthesis Analysis

Secoisolariciresinol diglucosides (SDGs) were synthesized from vanillin via secoisolariciresinol and glucosyl donor through a concise route that involved chromatographic separation of diastereomeric diglucoside derivatives .Molecular Structure Analysis

The molecule of secoisolariciresinol assumes a clustered conformation in the crystal, characterized by the facing of the two phenyl rings . This geometry is stabilized by the formation of a network of hydrogen bonds .Physical And Chemical Properties Analysis

The molecular formula of rac Secoisolariciresinol-13C3 is C20H26O6 . The average molecular weight is 362.42 .Applications De Recherche Scientifique

Osteogenic Activity

rac Secoisolariciresinol-13C3: has been studied for its potential in treating osteoporosis. Researchers have identified microbial metabolites of Secoisolariciresinol that exhibit osteogenic effects, which are crucial for bone health and regeneration . These metabolites have shown promising results in enhancing cell viability, osteoblastic differentiation, and gene expression, which are key factors in bone formation and maintenance.

Neuroprotection

The compound has also been linked to neuroprotective properties. Studies suggest that Secoisolariciresinol diglucoside (SDG) , a derivative, may protect against neuroinflammation, which is beneficial in preventing and treating neurological disorders . This could lead to advancements in therapies for conditions like Alzheimer’s disease and other forms of dementia.

Anti-inflammatory and Antioxidant Effects

In the realm of inflammation and oxidative stress, rac Secoisolariciresinol-13C3 derivatives have been found to have significant anti-inflammatory and antioxidant effects. These properties are essential in the prevention and management of chronic diseases such as heart disease, tumor progression, atherosclerosis, and diabetes .

Extraction and Purification Techniques

Scientifically, the compound has been a subject of interest in developing extraction and purification techniques. A two-step extraction methodology involving ionic liquid-based ultrasonic-assisted extraction (IL-UAE) and ionic liquid-based aqueous two-phase system (IL-ATPS) has been developed for the extraction and purification of SDG from flaxseed . This methodology could be applied to other bioactive compounds, enhancing the efficiency of natural product extraction.

Dietary Lignan Biotransformation

The gut microbiota’s role in the biotransformation of dietary lignans into enterolignans has been a significant area of researchrac Secoisolariciresinol-13C3 is a major lignan that undergoes this transformation, which may result in metabolites with more potent bioactivities than the precursor lignans . This has implications for nutritional science and the development of functional foods.

Lead Compound Development for Medicinal Use

The microbial metabolites of rac Secoisolariciresinol-13C3 have been synthesized and evaluated for their potential as lead compounds in medicinal applications. The focus has been on developing efficient compounds from these metabolites for the treatment of diseases like osteoporosis .

Natural Product Chemistry

In natural product chemistry, rac Secoisolariciresinol-13C3 is a compound of interest due to its occurrence in various grains, seeds, fruits, and vegetables. Its study contributes to understanding the chemical diversity and potential health benefits of natural products .

Metabolomics

Lastly, the untargeted metabolomics approach has been utilized to identify the microbial transformation products of rac Secoisolariciresinol-13C3 . This technique is crucial for discovering new metabolites and understanding their biological activities, which can lead to novel therapeutic agents .

Orientations Futures

The ability of rac Secoisolariciresinol-13C3 to exert a multi-functional response reducing oxidative stress, inflammation, and BBB permeability makes it an exciting potential therapeutic for neuroinflammatory diseases . More research is needed to determine the mechanism by which rac Secoisolariciresinol-13C3 mediates these effects .

Mécanisme D'action

Target of Action

Secoisolariciresinol, the parent compound of rac Secoisolariciresinol-13C3, has been used in trials studying the prevention of breast cancer .

Mode of Action

It is known that secoisolariciresinol, the parent compound, has significant estrogenic activity . This suggests that it may interact with estrogen receptors, leading to changes in gene expression and cellular function.

Biochemical Pathways

It is known that secoisolariciresinol, the parent compound, is involved in the metabolism of amino acids and short-chain fatty acids

Result of Action

Studies on secoisolariciresinol, the parent compound, suggest that it has anti-inflammatory effects and can protect the blood-brain barrier . It has been found to diminish leukocyte adhesion to and migration across the blood-brain barrier in vivo, and prevent enhanced blood-brain barrier permeability during systemic inflammatory response .

Action Environment

It is known that the parent compound, secoisolariciresinol, is present in some cereals such as rye , suggesting that dietary intake could potentially influence its bioavailability and efficacy.

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for rac Secoisolariciresinol-13C3 involves a series of reactions starting from commercially available starting materials. The key steps include protection of the hydroxyl groups, formation of the benzyl ether, deprotection of the hydroxyl groups, and introduction of the 13C3 label.", "Starting Materials": [ "Vanillin", "Sodium borohydride", "Benzyl bromide", "Sodium hydroxide", "13C3-labeled formaldehyde", "Acetic anhydride", "Pyridine", "Methanol", "Chloroform", "Water" ], "Reaction": [ "Step 1: Reduction of Vanillin to Vanillyl alcohol using Sodium borohydride in Methanol.", "Step 2: Protection of the hydroxyl groups of Vanillyl alcohol by treatment with Acetic anhydride and Pyridine.", "Step 3: Formation of the benzyl ether by treatment of the protected Vanillyl alcohol with Benzyl bromide and Sodium hydroxide in Methanol.", "Step 4: Deprotection of the hydroxyl groups by treatment with Hydrochloric acid in Methanol.", "Step 5: Introduction of the 13C3 label by reaction of the deprotected Vanillyl alcohol with 13C3-labeled formaldehyde in the presence of Sodium borohydride in Chloroform.", "Step 6: Racemization of the labeled Secoisolariciresinol by treatment with Hydrochloric acid in Methanol.", "Step 7: Purification of the racemic Secoisolariciresinol-13C3 by column chromatography using a mixture of Chloroform and Methanol as the eluent." ] } | |

Numéro CAS |

1346602-47-8 |

Formule moléculaire |

C20H26O6 |

Poids moléculaire |

365.399 |

Nom IUPAC |

(2R,3S)-2,3-bis[(4-hydroxy-3-methoxyphenyl)methyl]butane-1,4-diol |

InChI |

InChI=1S/C20H26O6/c1-25-19-9-13(3-5-17(19)23)7-15(11-21)16(12-22)8-14-4-6-18(24)20(10-14)26-2/h3-6,9-10,15-16,21-24H,7-8,11-12H2,1-2H3/t15-,16+/i11+1,12+1,15+1/m0/s1 |

Clé InChI |

PUETUDUXMCLALY-JQGCDJRGSA-N |

SMILES |

COC1=C(C=CC(=C1)CC(CO)C(CC2=CC(=C(C=C2)O)OC)CO)O |

Synonymes |

(2R,3R)-rel-2,3-Bis[(4-hydroxy-3-methoxyphenyl)methyl]-1,4-butanediol-13C3; (R*,R*)-(±)-2,3-Bis[(4-hydroxy-3-methoxyphenyl)methyl]-1,4-butanediol-13C3; (R*,R*)-2,3-Bis[(4-hydroxy-3-methoxyphenyl)methyl]-1,4-butanediol-13C3; |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-(Trideuteriomethoxy)furo[3,2-g]chromen-7-one](/img/structure/B585215.png)

![5-Ethoxytetrazolo[1,5-c]quinazoline](/img/structure/B585221.png)